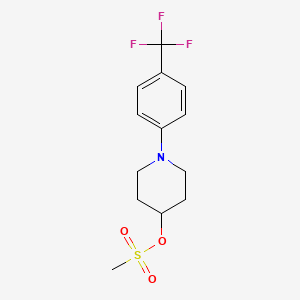
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C13H16F3NO3S and a molecular weight of 323.33 g/mol This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a methanesulfonate group
Métodos De Preparación
The synthesis of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidine.
Reaction with Methanesulfonyl Chloride: The 4-(trifluoromethyl)phenylpiperidine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate can be compared with other piperidine derivatives, such as:
4-(Trifluoromethyl)phenylpiperidine: Lacks the methanesulfonate group, resulting in different reactivity and applications.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl acetate: Similar structure but with an acetate group instead of methanesulfonate, leading to different chemical properties and uses.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl chloride:
The uniqueness of this compound lies in its combination of the trifluoromethyl and methanesulfonate groups, providing distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H16F3NO3S |
|---|---|
Peso molecular |
323.33 g/mol |
Nombre IUPAC |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C13H16F3NO3S/c1-21(18,19)20-12-6-8-17(9-7-12)11-4-2-10(3-5-11)13(14,15)16/h2-5,12H,6-9H2,1H3 |
Clave InChI |
UCHMGHWWGNWKJH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


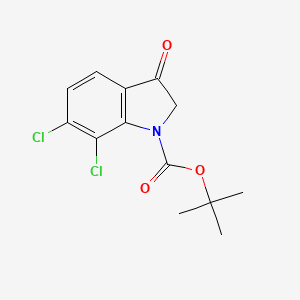
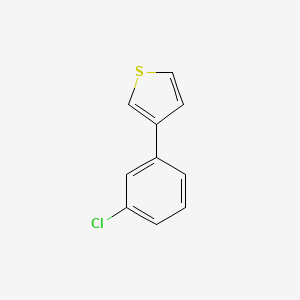
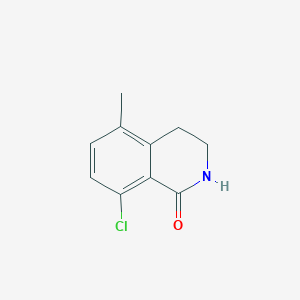

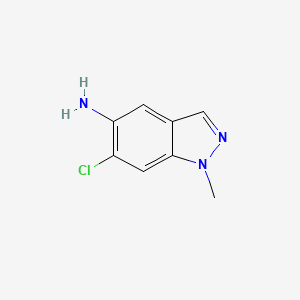
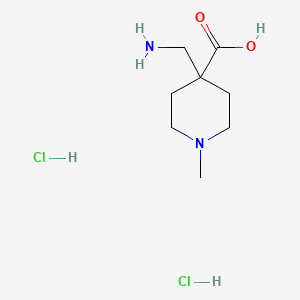

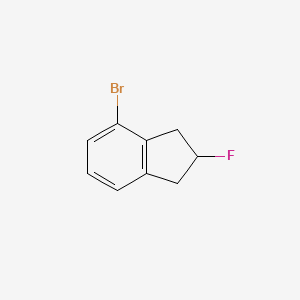
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
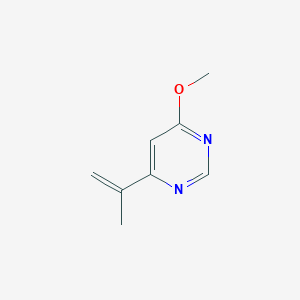
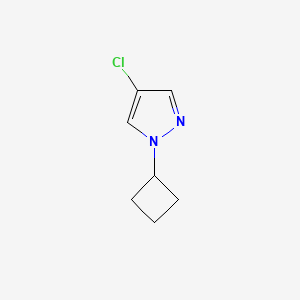
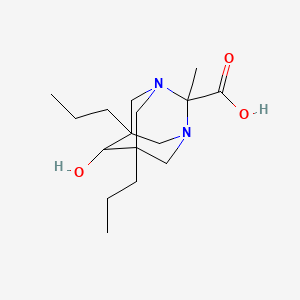
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
